Flurbiprofen sodium is synthesized from flurbiprofen, which itself is derived from the biphenyl family of compounds. The synthesis typically involves the reaction of flurbiprofen with sodium hydroxide or sodium methoxide in various solvent systems to form the sodium salt. The compound can be found in various pharmaceutical preparations, including tablets and topical formulations.
Flurbiprofen sodium is classified under the following categories:
The synthesis of flurbiprofen sodium can be achieved through several methods, each involving different solvents and reaction conditions.
Flurbiprofen sodium has a distinct molecular structure characterized by its biphenyl core with a propionic acid side chain.
Flurbiprofen sodium participates in various chemical reactions typical of NSAIDs.
Flurbiprofen sodium exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins.
Flurbiprofen sodium exhibits several notable physical and chemical properties that influence its formulation and application.
Flurbiprofen sodium finds extensive use in both clinical settings and research applications:
Flurbiprofen sodium is a non-selective cyclooxygenase (COX) inhibitor that targets both COX-1 and COX-2 isoforms. Its primary mechanism involves reversible binding to the arachidonic acid (AA) pocket within COX enzymes, thereby blocking the conversion of AA to pro-inflammatory prostaglandins (PGs). The IC₅₀ values for COX-1 and COX-2 inhibition are 0.04 µM and 0.51 µM, respectively, indicating ≈13-fold higher selectivity for COX-1 [3] [10]. This contrasts with COX-2-selective inhibitors like celecoxib (COX-2 IC₅₀ = 0.04 µM; COX-1/COX-2 ratio = 30) and underscores flurbiprofen’s balanced inhibitory profile [10].
The structural basis for its activity involves interactions with key residues in the COX active site:
Table 1: COX Inhibition Profiles of NSAIDs
Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Selectivity Ratio |
---|---|---|---|
Flurbiprofen | 0.04 | 0.51 | 12.75 |
Diclofenac | 0.03 | 0.07 | 0.43 |
Ibuprofen | 4.80 | 72.60 | 15.13 |
Celecoxib | 15.00 | 0.04 | 375.00 |
Data derived from human whole-blood assays [10].
At therapeutic plasma concentrations (≈185 µM after 800 mg oral dose), flurbiprofen achieves >95% inhibition of both COX isoforms, explaining its potent anti-inflammatory effects [2] [8].
Flurbiprofen sodium is administered as a racemate, but its enantiomers exhibit distinct pharmacological profiles:
Table 2: Pharmacodynamic Properties of Flurbiprofen Enantiomers
Parameter | S-Flurbiprofen | R-Flurbiprofen |
---|---|---|
COX-1 Inhibition | Potent (IC₅₀ = 0.04 µM) | Negligible (>500 µM) |
COX-2 Inhibition | Potent (IC₅₀ = 0.51 µM) | Negligible (>500 µM) |
MRP4 Inhibition | Weak | Strong (IC₅₀ = 5–12 µM) |
cPLA₂α Modulation | No effect | Inhibits translocation |
Primary Actions | COX-dependent PG synthesis blockade | Non-COX PG trapping and AA suppression |
R-flurbiprofen is not metabolically inverted to the S-enantiomer in humans, allowing its unique mechanisms to operate independently [2] [5].
Beyond cyclooxygenase inhibition, flurbiprofen sodium modulates transcription factors central to inflammation:
These pathways synergize with COX inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7